molecular formula C3ClF5O B1293908 Pentafluoropropionyl chloride CAS No. 422-59-3

Pentafluoropropionyl chloride

Cat. No. B1293908
CAS RN: 422-59-3
M. Wt: 182.47 g/mol
InChI Key: SHMNLEQWIMKCQA-UHFFFAOYSA-N
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Description

Pentafluoropropionyl chloride (PFPCl) is an important chemical compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. PFPCl is a highly reactive halogenated compound and is used in a range of synthetic organic chemistry reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, PFPCl is used in the production of polymers and other materials.

Safety and Hazards

Pentafluoropropionyl chloride is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound. It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Pentafluoropropionyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through acylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction can alter the activity of enzymes and proteins, affecting their function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can acylate nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression. The binding interactions of this compound with biomolecules are primarily driven by its electrophilic nature, which allows it to react with nucleophilic groups such as amino and hydroxyl groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and enzyme inhibition. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and enzyme modification. It can interact with enzymes involved in phase I and phase II metabolic reactions, leading to the formation of modified metabolites. These interactions can affect the overall metabolic flux and alter the levels of key metabolites in the cell. Understanding the metabolic pathways of this compound is essential for predicting its biochemical effects and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The distribution of this compound within the cell can influence its localization and accumulation, affecting its biochemical activity. Studies have shown that this compound can accumulate in specific cellular compartments, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modify cytoplasmic proteins and enzymes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential effects on cellular function .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5O/c4-1(10)2(5,6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMNLEQWIMKCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059967
Record name Perfluoropropionyl chloride
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Molecular Weight

182.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

422-59-3
Record name 2,2,3,3,3-Pentafluoropropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluoropropionyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl chloride, 2,2,3,3,3-pentafluoro-
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Record name Perfluoropropionyl chloride
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Record name Perfluoropropionyl chloride
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Record name Pentafluoropropionyl chloride
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Synthesis routes and methods

Procedure details

In the test apparatus as described in Example I, and following the procedure of Example I, 75 g (0.315 mole) of CF3CF2CCl3, 100 g 65% oleum (0.80 mole as SO3) and 5 g bromine were heated from 25° C. to 60° C. over a 5 hour period. Fractional distillation of the cold trap product, 50 g, gave 42 g (0.23 mole) of CF3CF2COCl, bp 9° C., for a 73% conversion.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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